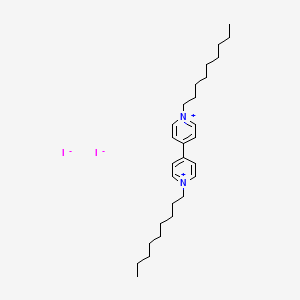
1,1'-dinonyl-4,4'-bipyridinium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'1,1'-dinonyl-4,4'-bipyridinium diiodide', commonly known as paraquat, is a highly toxic herbicide that is widely used in agriculture. It is a non-selective herbicide, meaning that it can kill both weeds and crops. Paraquat is a highly toxic chemical and has been linked to numerous health problems, including Parkinson's disease, lung damage, and kidney failure. Despite its toxicity, paraquat is still used in many countries around the world.
作用机制
Paraquat acts as a redox cycling agent, meaning that it can undergo multiple cycles of oxidation and reduction in cells. This redox cycling leads to the generation of ROS, which can damage cellular components and lead to cell death. Paraquat is taken up by cells via a transport protein called the organic cation transporter 1 (OCT1), which is highly expressed in lung tissue. Once inside the cell, paraquat is reduced by cellular enzymes to form a radical cation that can undergo redox cycling and generate ROS.
Biochemical and Physiological Effects:
Paraquat has been shown to cause a wide range of biochemical and physiological effects in cells and organisms. It has been linked to oxidative stress, inflammation, and cell death in various cell types. In animals, paraquat exposure has been shown to cause lung damage, kidney failure, and neurological problems such as Parkinson's disease. Paraquat exposure has also been linked to an increased risk of cancer in humans.
实验室实验的优点和局限性
Paraquat is a widely used herbicide and is readily available for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. However, paraquat is highly toxic and must be handled with extreme caution. Its toxic effects can also make it difficult to use in certain types of experiments, particularly those involving live animals.
未来方向
There are many areas of future research related to paraquat. One area of interest is the development of new treatments for paraquat poisoning. Currently, there are no effective treatments for paraquat poisoning, and the mortality rate is high. Another area of interest is the development of new herbicides that are less toxic than paraquat. Finally, there is a need for further research into the mechanisms of paraquat toxicity, particularly its effects on the brain and nervous system.
合成方法
Paraquat is synthesized by the reaction of 4,4'-bipyridine with a long-chain alkyl halide, typically nonyl chloride, in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with iodine to form the diiodide salt of paraquat.
科学研究应用
Paraquat has been extensively studied in scientific research due to its toxic effects on humans and the environment. It is commonly used as a model compound to study oxidative stress and cell death in various cell types. Paraquat has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and is thought to be a major contributor to the toxic effects of paraquat.
属性
IUPAC Name |
1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2.2HI/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZNSMZVATEMJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)
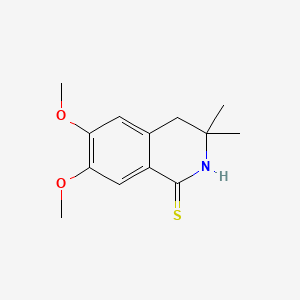

![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)
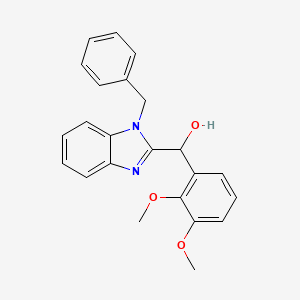
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
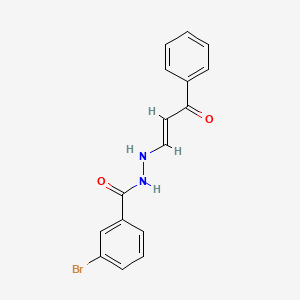
![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
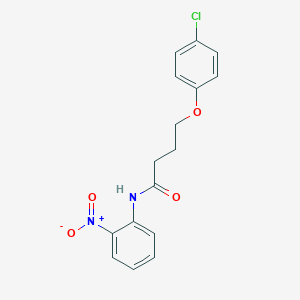
![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
